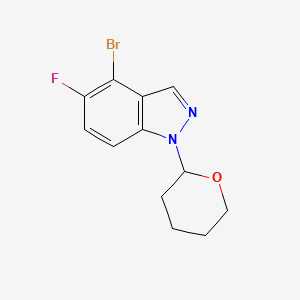
4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The presence of bromine and fluorine atoms in the compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
The synthesis of 4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indazole core, followed by the introduction of bromine and fluorine atoms through halogenation reactions. The tetrahydro-2H-pyran-2-yl group is then introduced via a nucleophilic substitution reaction. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Chemical Reactions Analysis
4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, using palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes.
Industrial Applications: The compound’s reactivity makes it useful in the synthesis of other complex organic molecules, which can be applied in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating certain enzymes, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 4-Bromo-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole include other halogenated indazoles, such as:
- 4-Chloro-5-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- 4-Bromo-5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
These compounds share similar structural features but differ in their halogen substituents, which can affect their reactivity and biological activity
Properties
Molecular Formula |
C12H12BrFN2O |
|---|---|
Molecular Weight |
299.14 g/mol |
IUPAC Name |
4-bromo-5-fluoro-1-(oxan-2-yl)indazole |
InChI |
InChI=1S/C12H12BrFN2O/c13-12-8-7-15-16(10(8)5-4-9(12)14)11-3-1-2-6-17-11/h4-5,7,11H,1-3,6H2 |
InChI Key |
VZPAZVIATGZHBE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)C(=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















